N'-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide
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Overview
Description
N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a carbonyl group, and a dimethoxybenzenecarboximidamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide typically involves multiple steps, including nucleophilic substitution and ester hydrolysis. One common method starts with the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, which undergoes nucleophilic substitution to introduce the fluorophenyl group. Subsequent steps involve ester hydrolysis and further functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism by which N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)cyclopentanecarboxamide: Shares the fluorophenyl group but differs in the rest of the structure.
N-(4-Fluorophenyl)picolinohydrazide: Another fluorophenyl-containing compound with distinct biological activities.
Uniqueness
N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-5-11(9-14(13)22-2)15(18)19-23-16(20)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRBDAKNDSONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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